molecular formula C6H4F2S B1363593 3,5-difluorobenzenethiol CAS No. 99389-26-1

3,5-difluorobenzenethiol

Cat. No.: B1363593
CAS No.: 99389-26-1
M. Wt: 146.16 g/mol
InChI Key: LFYVNHDFVIPZHV-UHFFFAOYSA-N
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Description

3,5-Difluorobenzenethiol (CAS No. 99389-26-1, molecular formula: C₆H₄F₂S) is a fluorinated aromatic thiol characterized by two fluorine atoms at the 3 and 5 positions of the benzene ring and a thiol (-SH) group at the 1 position. Its molecular weight is 146.16 g/mol, and it is commercially available with a purity ≥95% . The electron-withdrawing fluorine substituents enhance the acidity of the thiol group (lower pKa compared to non-fluorinated analogs), making it highly reactive in nucleophilic and oxidative reactions. This compound is widely used in organic synthesis, surface modification of metals (e.g., gold), and catalysis .

Properties

IUPAC Name

3,5-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYVNHDFVIPZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374297
Record name 3,5-Difluorothiophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99389-26-1
Record name 3,5-Difluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99389-26-1
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3,5-difluorothiophenol typically involves large-scale synthesis using the above methods, with optimizations for yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-difluorobenzenethiol can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Synthesis of 3,5-Difluorobenzenethiol

The synthesis of this compound can be achieved through various methods, primarily involving nucleophilic substitution reactions. One common approach is the thiolation of 3,5-difluoronitrobenzene. The high reactivity of the thiol group allows for further chemical transformations, making this compound a versatile building block in organic chemistry .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its thiol group can be introduced into various organic molecules through nucleophilic substitution reactions. This property is particularly advantageous for synthesizing complex organic compounds, including:

  • Pharmaceuticals : It is used as a precursor for anti-cancer drugs (e.g., taxanes and vinca alkaloids), anti-inflammatory agents (e.g., non-steroidal anti-inflammatory drugs), and antifungal agents (e.g., azoles) .
  • Agrochemicals : The compound is also utilized in the synthesis of herbicides and insecticides, contributing to agricultural chemistry .

Research indicates that this compound exhibits significant biological activity due to its unique structural characteristics. Notable applications include:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, with IC50 values indicating potent inhibitory effects comparable to known inhibitors .
  • Protein Interactions : Molecular docking studies reveal strong interactions between the compound and target proteins, suggesting potential therapeutic applications .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific target enzymes involved in metabolic pathways. The results indicated that it could serve as a lead compound for developing new enzyme inhibitors with therapeutic potential.

Case Study 2: Protein Interaction Studies

In another investigation, researchers evaluated the binding affinity of this compound to various proteins. The findings from molecular docking studies revealed strong interactions with target proteins, indicating its potential use in drug design and development .

Mechanism of Action

The mechanism of action of 3,5-difluorothiophenol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. Its effects are mediated through its ability to form strong bonds with other molecules, influencing their chemical and physical properties .

Comparison with Similar Compounds

Research Findings and Data

Oxidation Catalysis ()

  • Reaction : this compound → 1,2-bis(3,5-difluorophenyl)disulfane.
  • Conditions : Polyether amine catalyst, O₂ atmosphere, room temperature.
  • Yield: 99% (vs. <90% for non-fluorinated thiophenols under similar conditions).

Work Function Tuning ()

  • 3,5-DFBT on gold : Lowers work function by ~1.2 eV due to dipole effects.
  • 4-FBT on gold : Lower dipole impact (~0.8 eV reduction).

Alkylation Efficiency ()

  • Reaction : this compound + methyl iodide → methyl sulfide derivative.
  • Yield : Quantitative (100%), highlighting superior nucleophilicity compared to sterically hindered analogs.

Biological Activity

3,5-Difluorobenzenethiol, also known as 2-amino-3,5-difluorobenzene-1-thiol, is a compound of increasing interest in biochemical research due to its unique structural properties and biological activities. The presence of both fluorine atoms and a thiol group in its structure enhances its reactivity, making it a valuable tool for studying enzyme interactions and protein modifications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C₆H₄F₂S. The molecular structure is characterized by:

  • Thiol Group (-SH) : Contributes to redox reactions and protein interactions.
  • Fluorine Substituents : Impart distinct electronic properties that affect reactivity and interaction with biological molecules.

The biological activity of this compound primarily stems from its thiol group, which can:

  • Participate in redox reactions , allowing it to act as an antioxidant.
  • Form disulfide bonds with other thiol-containing biomolecules.
  • Engage in nucleophilic attacks on electrophilic centers in proteins and enzymes.

These interactions can modulate various biological pathways by influencing enzyme activity and receptor interactions.

Antioxidant Properties

Compounds containing thiol groups are known for their antioxidant capabilities. This compound can scavenge free radicals and protect cells from oxidative stress. This property is crucial in cellular defense mechanisms against damage from reactive oxygen species (ROS) .

Enzyme Interaction Studies

Research has indicated that this compound can modify enzyme activity through:

  • Enzyme inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues.
  • Activation : In some cases, it may enhance enzyme activity depending on the target enzyme's structure and function .

Case Studies

  • Protein Modification : A study demonstrated that this compound effectively modified the activity of certain enzymes involved in metabolic pathways. The compound was shown to alter the kinetics of these enzymes through covalent modification .
  • Antioxidant Activity Assessment : In vitro assays evaluated the antioxidant capacity of this compound against various oxidative stress models. Results indicated significant protective effects on cellular components exposed to oxidative damage .

Applications in Research

This compound has several applications across diverse fields:

  • Biochemical Studies : Used to investigate enzyme mechanisms and protein interactions.
  • Pharmaceutical Development : Potentially serves as a lead compound for developing new therapeutics targeting oxidative stress-related diseases.
  • Material Science : Its unique properties allow for potential applications in creating novel materials with specific chemical behaviors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

PropertyDescription
Molecular FormulaC₆H₄F₂S
Antioxidant ActivityEffective scavenger of free radicals
Enzyme InteractionModulates activity through covalent modifications
ApplicationsBiochemical research, pharmaceutical development

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-difluorobenzenethiol, and how can reaction conditions be optimized?

  • Methodology : Common routes include nucleophilic aromatic substitution using fluorinated benzene derivatives with thiolating agents (e.g., NaSH or thiourea) under controlled acidic/basic conditions. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., CuI for C–S bond formation). Purity can be enhanced via column chromatography or recrystallization using hexane/ethyl acetate mixtures .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR is critical for identifying fluorine environments (δ ~ -110 to -130 ppm for meta-F). 1H^{1}\text{H} NMR resolves aromatic protons (δ 6.8–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 145.98.
  • FT-IR : Sharp S–H stretch (~2550 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin contact due to potential thiol toxicity. Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Waste must be neutralized with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in surface modification or catalysis?

  • Methodology : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. Tools like Gaussian or ORCA model adsorption on gold surfaces (e.g., Au(111)), correlating with experimental work function shifts observed in SAMs (self-assembled monolayers) . Retrosynthesis AI platforms (e.g., Reaxys, BKMS_METABOLIC) propose novel synthetic pathways by analyzing reaction databases .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, stability)?

  • Methodology :

  • Boiling Point Discrepancies : Validate via differential scanning calorimetry (DSC) under controlled pressure (e.g., 760 mmHg vs. reduced pressure).
  • Stability Issues : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition products (e.g., disulfides) .

Q. How does fluorination position (meta vs. para) in this compound influence its bioactivity or material properties?

  • Methodology : Compare with analogs (e.g., 2,4-difluorobenzenethiol) via:

  • Biological Assays : Enzyme inhibition studies (e.g., COX-2) to assess structural-activity relationships.
  • Surface Science : Contact angle measurements and XPS to evaluate SAM packing density and hydrophobicity .

Q. What advanced techniques quantify trace impurities in this compound?

  • Methodology :

  • GC-MS with Headspace Sampling : Detects volatile byproducts (e.g., residual solvents).
  • ICP-OES : Screens for metal catalysts (e.g., Cu, Fe) at ppm levels .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-difluorobenzenethiol
Reactant of Route 2
3,5-difluorobenzenethiol

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